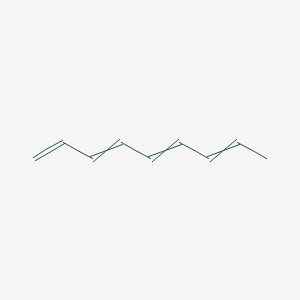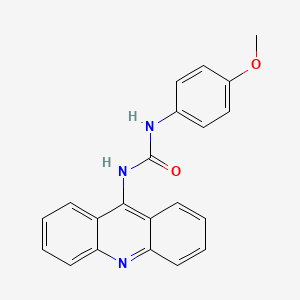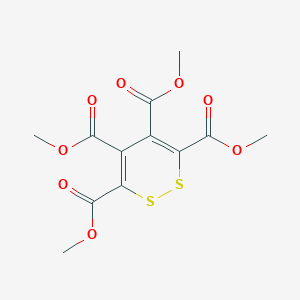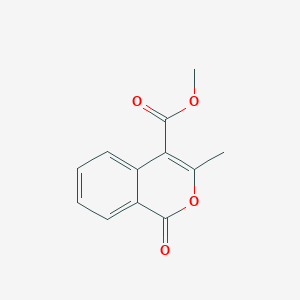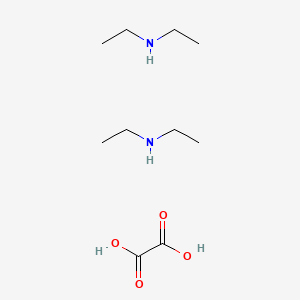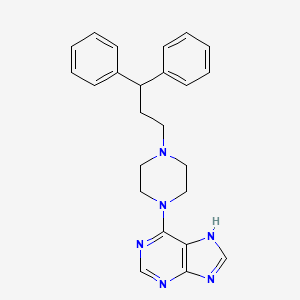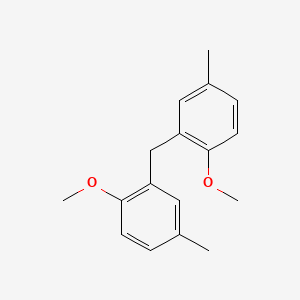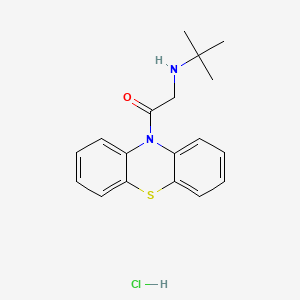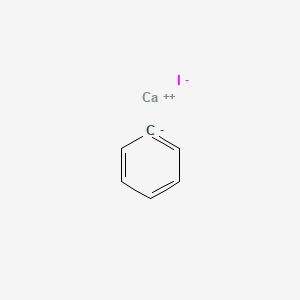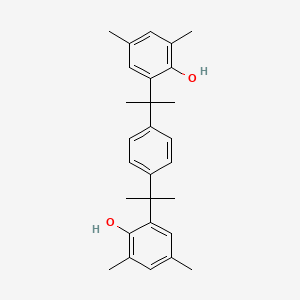
Octahydro-1-methylpentalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a bicyclic hydrocarbon with a unique structure that makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1-methylpentalene can be achieved through various methods. One common approach involves the hydrogenation of 1-methylpentalene under high pressure and temperature conditions. This process typically requires a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation reaction .
Industrial Production Methods
In an industrial setting, this compound can be produced using continuous flow reactors that allow for precise control of reaction conditions. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Octahydro-1-methylpentalene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed
Oxidation: Ketones, alcohols
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
Octahydro-1-methylpentalene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of octahydro-1-methylpentalene involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to biological effects such as antimicrobial or anticancer activity . The exact molecular targets and pathways depend on the specific derivative and its chemical structure.
Comparison with Similar Compounds
Similar Compounds
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX): A high-energy material used in explosives.
Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX): Another high-energy material with similar applications to HMX.
Uniqueness
Octahydro-1-methylpentalene is unique due to its specific structure and chemical properties, which make it suitable for a variety of applications in different fields. Unlike HMX and RDX, which are primarily used in explosives, this compound has broader applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
32273-77-1 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
1-methyl-1,2,3,3a,4,5,6,6a-octahydropentalene |
InChI |
InChI=1S/C9H16/c1-7-5-6-8-3-2-4-9(7)8/h7-9H,2-6H2,1H3 |
InChI Key |
XWDLMQDCTIPQFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C1CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Acetyloxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B14684389.png)
